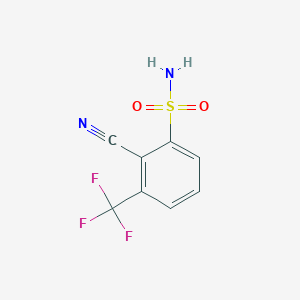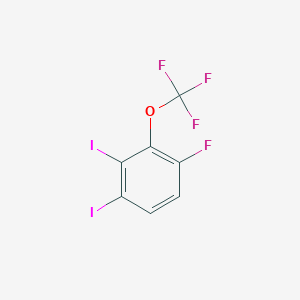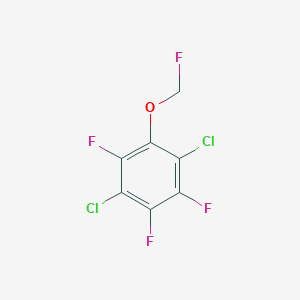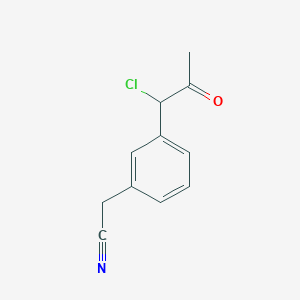
1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the formation of the propan-2-one structure. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The propan-2-one moiety can interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
1-(3-Trifluoromethylphenyl)-2-propanone: This compound has a similar structure but with a trifluoromethyl group instead of difluoromethyl groups.
1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one: Another related compound with trifluoromethyl groups at different positions on the phenyl ring.
Uniqueness: 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one is unique due to the presence of two difluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H10F4O |
|---|---|
Peso molecular |
234.19 g/mol |
Nombre IUPAC |
1-[3,4-bis(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10F4O/c1-6(16)4-7-2-3-8(10(12)13)9(5-7)11(14)15/h2-3,5,10-11H,4H2,1H3 |
Clave InChI |
AGOBYSFVIPGNQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)C(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)


![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)






